molecular formula C10H9NO3 B13760344 Benzoicacid, 2-(cyanomethyl)-5-methoxy- CAS No. 76254-25-6

Benzoicacid, 2-(cyanomethyl)-5-methoxy-

Katalognummer: B13760344
CAS-Nummer: 76254-25-6
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: JCGBCBBOMYVUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoicacid, 2-(cyanomethyl)-5-methoxy- is an organic compound characterized by the presence of a benzoic acid core substituted with a cyanomethyl group at the 2-position and a methoxy group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid, 2-(cyanomethyl)-5-methoxy- typically involves the reaction of 2-(cyanomethyl)benzoic acid with methoxy-substituted reagents. One common method includes the use of piperidine and methanol as solvents to facilitate the reaction . The reaction conditions often require heating and the presence of catalysts to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoicacid, 2-(cyanomethyl)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoicacid, 2-(cyanomethyl)-5-methoxy- has several scientific research applications:

Wirkmechanismus

The mechanism by which Benzoicacid, 2-(cyanomethyl)-5-methoxy- exerts its effects involves interactions with molecular targets and pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects or other biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other substituted benzoic acids, such as:

  • 2-(cyanomethyl)benzoic acid
  • 5-methoxybenzoic acid
  • 4-(cyanomethyl)benzoic acid

Uniqueness

Benzoicacid, 2-(cyanomethyl)-5-methoxy- is unique due to the specific combination of the cyanomethyl and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

76254-25-6

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

2-(cyanomethyl)-5-methoxybenzoic acid

InChI

InChI=1S/C10H9NO3/c1-14-8-3-2-7(4-5-11)9(6-8)10(12)13/h2-3,6H,4H2,1H3,(H,12,13)

InChI-Schlüssel

JCGBCBBOMYVUEQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CC#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.